cis-N-methyl-alpha-berbine

Description

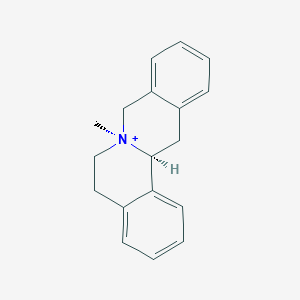

Structure

3D Structure

Properties

Molecular Formula |

C18H20N+ |

|---|---|

Molecular Weight |

250.4 g/mol |

IUPAC Name |

(7S,13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19-/m0/s1 |

InChI Key |

YXEKXCPIKGSIDD-OALUTQOASA-N |

Isomeric SMILES |

C[N@@+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2 |

Canonical SMILES |

C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2 |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Conformational Analysis of Cis N Methyl Alpha Berbine

Systematic Nomenclature and Isoquinoline (B145761) Ring System Conventions

The systematic naming of complex heterocyclic compounds like cis-N-methyl-alpha-berbine is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The foundation of this compound is the berbine (B1217896) core, which is a fused heterocyclic system. Specifically, it is named as an isoquino[3,2-a]isoquinolinium derivative.

The IUPAC name for the parent cation, N-methyl-α-berbine, is (13aS)-7-methyl-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinolinium . ebi.ac.ukebi.ac.uk This name is derived by identifying the parent heterocyclic system and then indicating the substituents and their positions. The numbering of the fused ring system follows established conventions for heterocyclic compounds. In the case of isoquinoline, numbering begins at the carbon atom adjacent to the nitrogen. quora.comyoutube.com For the fused isoquino[3,2-a]isoquinolinium system, the numbering is applied to the entire structure, giving priority to the heteroatom.

The "berbine" name itself is a semi-trivial name for the tetracyclic ring system 5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline. The "alpha" designation refers to a specific stereochemical configuration of the substituents on the berbine skeleton. The "N-methyl" prefix indicates the presence of a methyl group attached to the nitrogen atom, resulting in a quaternary ammonium (B1175870) ion. ebi.ac.uk The "cis" prefix in this compound specifies the relative stereochemistry at the ring junctions, which will be discussed in more detail in the following sections.

Table 1: IUPAC Nomenclature Conventions for Fused Heterocyclic Systems

| Rule | Description |

|---|---|

| Parent Ring Selection | The largest nitrogen-containing heterocyclic ring is typically chosen as the parent ring. |

| Fusion Descriptors | The fusion of rings is indicated by letters (e.g., [3,2-a]) that denote the sides of the parent ring where the fusion occurs. |

| Numbering | The fused system is numbered to give the heteroatoms the lowest possible locants. The numbering starts from an atom adjacent to a bridgehead and proceeds around the periphery. |

Detailed Stereochemical Configuration of the "this compound" Moiety

The stereochemistry of this compound is a critical aspect of its chemical identity, defining the three-dimensional arrangement of its atoms. The "cis" designation refers to the relative orientation of substituents at the chiral centers within the molecule, particularly at the junctions of the fused rings.

The IUPAC name (13aS)-7-methyl-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinolinium explicitly denotes the absolute configuration at the stereocenter C-13a as 'S' according to the Cahn-Ingold-Prelog priority rules. ebi.ac.uk This specific arrangement of atoms in space is a defining feature of this particular isomer.

Conformation of Fused Ring Systems

The berbine structure consists of four fused rings, which imposes significant conformational constraints on the molecule. fiveable.me The six-membered rings within the system, analogous to cyclohexane, tend to adopt non-planar conformations to alleviate ring strain. libretexts.org The most stable conformation for a six-membered ring is typically the chair form, which minimizes both angle strain and torsional strain.

Table 2: Comparison of Common Six-Membered Ring Conformations

| Conformation | Relative Energy (kJ/mol) | Dihedral Angles | Key Features |

|---|---|---|---|

| Chair | 0 | Approx. 60° | Staggered arrangement of all substituents, minimizing torsional strain. |

| Boat | ~29 | Eclipsed and flagpole interactions | Higher energy due to steric and torsional strain. |

| Twist-Boat | ~23 | | A more stable intermediate between the chair and boat forms. |

Chirality and Optical Activity Considerations

The presence of a stereogenic center at position 13a renders the this compound molecule chiral. purdue.edu Chiral molecules are non-superimposable on their mirror images, a property analogous to the relationship between a left and a right hand. purdue.edu This chirality is the basis for the compound's potential optical activity.

Optical activity is the ability of a chiral compound to rotate the plane of plane-polarized light. libretexts.org This rotation can be either to the right (dextrorotatory, denoted by (+)) or to the left (levorotatory, denoted by (-)). youtube.com The direction and magnitude of this rotation are specific properties of a chiral molecule and are measured using a polarimeter. libretexts.org It is important to note that there is no simple correlation between the absolute configuration (R/S) of a stereocenter and the direction (+/-) of optical rotation. pressbooks.pub

Table 3: Key Terms in Stereochemistry

| Term | Definition |

|---|---|

| Chirality | The geometric property of a molecule that is non-superimposable on its mirror image. purdue.edu |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. |

| Diastereomers | Stereoisomers that are not mirror images of each other. |

| Optical Activity | The rotation of the plane of polarized light by a chiral substance. libretexts.org |

| Specific Rotation | A standardized measure of the optical rotation of a compound. |

Computational Modeling of Conformational Isomers and Energetics

Computational chemistry provides powerful tools for investigating the conformational landscape and energetic properties of complex molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to model the various possible conformations of the molecule and to calculate their relative stabilities. researchgate.net

These computational approaches can be used to:

Identify stable conformers: By performing a conformational search, the lowest energy (most stable) three-dimensional structures of the molecule can be identified.

Calculate relative energies: The energy differences between various conformers (e.g., different chair and boat-like forms of the rings) can be quantified, providing insight into their relative populations at equilibrium.

Predict spectroscopic properties: Computational models can be used to predict vibrational frequencies (infrared spectra) and NMR chemical shifts, which can then be compared with experimental data to validate the predicted structures.

For a molecule with a fused ring system like this compound, computational modeling can elucidate the subtle energetic penalties associated with different ring puckering modes and the steric interactions between substituents. This information is invaluable for understanding the relationship between the molecule's structure and its physical and chemical properties.

Table 4: Overview of Computational Methods in Conformational Analysis

| Method | Description | Information Obtained |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics to model the interactions between atoms. It is computationally less expensive. | Geometries of stable conformers, relative steric energies. |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of the molecule. | More accurate energies, electronic properties, spectroscopic predictions. |

| Ab initio methods | A family of quantum chemistry methods based on first principles, generally more computationally intensive. | High-accuracy energies and properties. |

Synthetic Methodologies for Cis N Methyl Alpha Berbine and Its Analogs

Strategies for Total Synthesis of Berbine-Type Alkaloids

The total synthesis of berbine-type alkaloids has evolved significantly over the decades. Initial methods relied on classical cyclization reactions, which, while foundational, often suffered from low yields and harsh reaction conditions. Modern advancements have introduced more efficient and versatile catalytic methods, including transition-metal-catalyzed reactions, photocatalysis, and electrocatalysis. Furthermore, the advent of continuous flow synthesis has offered a promising platform for the streamlined and scalable production of these complex natural products.

A common strategy involves the formation of the isoquinoline (B145761) core, followed by the construction of the remaining rings. For instance, the Pictet-Spengler reaction and the Pomeranz-Fritsch reaction are classical methods that have been employed for the synthesis of the isoquinoline moiety. nih.gov Subsequent cyclization steps, often involving intramolecular Friedel-Crafts-type reactions or other electrophilic aromatic substitution reactions, are then used to complete the tetracyclic berbine (B1217896) skeleton. nih.gov

Another classical approach involves the use of copper-based catalysts to facilitate cyclization. jcsp.org.pkresearchgate.net For example, the synthesis of berberine (B55584) hydrochloride can be achieved through a cyclic reaction using hydrochloride condensate and glyoxal as raw materials with copper chloride as a catalyst. jcsp.org.pkresearchgate.net Density functional theory (DFT) calculations have shown that this cyclization process involves the formation of two six-membered rings. jcsp.org.pkresearchgate.net The catalytic cycle is generally accepted to involve either a Cu(I)/Cu(II) or a Cu(II)/Cu(III) redox couple. jcsp.org.pk The process can be initiated by nucleophilic, radical, or electrophilic addition to form a copper complex, followed by oxidative addition and reductive elimination to regenerate the catalyst. jcsp.org.pk

Modern synthetic chemistry has introduced a range of powerful catalytic methods that have significantly improved the efficiency and versatility of berbine alkaloid synthesis.

Rhodium(III)-catalyzed C–H functionalization has also been employed in a convergent strategy to prepare natural and unnatural protoberberine analogs. nih.gov This method's strength lies in its modularity, which allows for the derivatization of all four rings of the protoberberine scaffold. nih.gov

Photocatalysis: Photocatalysis has gained attention as a green and efficient synthetic method. Isoquinoline alkaloids with conjugated chromophores, such as berberine and palmatine (B190311), have themselves been identified as potential photocatalysts. mdpi.com Berberine is a known photosensitizer, and its photodynamic effects have been explored for various applications. mdpi.comnih.gov While the direct use of photocatalysis in the total synthesis of cis-N-methyl-alpha-berbine is not extensively detailed in the provided context, the inherent photochemical properties of the berbine core suggest its potential applicability in future synthetic strategies.

Electrocatalysis: A novel synthetic route to the tetracyclic alkaloid core involves an anionic 6π-aza-electrocyclization. nih.govescholarship.org This process, mediated by sodium hydride in DMF, bypasses a multi-step sequence and directly furnishes the tetracyclic core in yields ranging from 20-84%. nih.govescholarship.org Mechanistic studies, including DFT calculations, have been conducted to understand the N-deprotection and aza-6π-electrocyclization steps. nih.gov

| Methodology | Key Features | Advantages | Disadvantages | Example Yields |

|---|---|---|---|---|

| Classical Cyclization | Pictet-Spengler, Pomeranz-Fritsch, Friedel-Crafts reactions | Foundational, established routes | Low yields, harsh conditions, multiple steps | Low (unspecified for early berberine synthesis) nih.gov |

| Palladium-Catalyzed Enolate Arylation | Forms isoquinoline core | High yield, modular, versatile | Requires palladium catalyst | Berberine: 50% overall yield nih.gov |

| Anionic Aza-6π-Electrocyclization | Directly furnishes tetracyclic core | Bypasses multiple steps, good yields | Sensitive to solvent and base | 20-84% for the cyclization step nih.govescholarship.org |

| Continuous Flow Synthesis | Integrated multi-step synthesis without intermediate purification | High throughput, rapid synthesis, good yields and enantioselectivity | Requires specialized equipment | Up to 50% overall yield, 92% ee nih.gov |

Continuous flow chemistry has emerged as a powerful technology for the synthesis of complex molecules, including alkaloids. nih.gov This approach offers several advantages over traditional batch synthesis, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mdpi.com

Synthetic Routes to N-Methylated Berbine Structures

The synthesis of N-methylated berbine structures is a process governed by precise stereochemical control. The core of these molecules features a quinolizidine (B1214090) skeleton which can exist in different conformations, notably cis and trans isomers, arising from the fusion of its constituent rings. oup.comwikipedia.org The orientation of the lone pair of electrons on the nitrogen atom is a critical factor in determining the pathway of methylation. researchgate.net Both enzymatic and chemical methods have been developed to achieve N-methylation, often with differing stereoselectivity. oup.com

Enzymatic N-Methylation

Nature has evolved highly specific enzymes that catalyze the N-methylation of tetrahydroprotoberberine alkaloids. A key enzyme in this process is S-adenosyl-L-methionine:tetrahydroprotoberberine cis-N-methyltransferase (TNMT). nih.gov This enzyme is instrumental in the biosynthesis of protopine and benzophenanthridine alkaloids in plants like the opium poppy (Papaver somniferum). nih.gov

The TNMT enzyme demonstrates strict substrate specificity, primarily acting on tetrahydroprotoberberine precursors such as (S)-stylopine, (S)-canadine, and (S)-tetrahydropalmatine. nih.gov It catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the tertiary nitrogen of the berbine skeleton. nih.gov Crucially, this enzymatic reaction is stereoselective, yielding the corresponding cis-N-methylated quaternary ammonium (B1175870) alkaloids. nih.gov For example, it converts (S)-stylopine into (S)-cis-N-methylstylopine. nih.gov Studies suggest that the enzymatic process preferentially utilizes the cis conformer of the tetrahydroberberine (B1206132) substrate, where the nitrogen's lone pair is oriented in a quasi-axial direction, facilitating the methyl transfer at the enzyme's active site. researchgate.netresearchgate.net

Chemical N-Methylation

Chemical synthesis provides an alternative to enzymatic routes for N-methylation. These methods typically involve the reaction of a tetrahydroberberine precursor with a methylating agent. However, chemical methylation may exhibit different stereoselectivity compared to enzymatic methods. oup.com Research indicates that chemical N-methylation can preferentially proceed through the trans conformer of the tetrahydroberberine substrate. oup.comresearchgate.net The conformational state of the starting material and the reaction conditions can influence the stereochemical outcome of the final N-methylated product. oup.com

Precursor Chemistry and Derivatization Strategies

The synthesis of N-methylated berbines relies on the availability of appropriately functionalized precursors. The strategies for preparing these precursors range from the total synthesis of the core berbine skeleton to the chemical modification of readily available natural alkaloids like berberine.

Total Synthesis of the Protoberberine Core

Palladium-Catalyzed Enolate Arylation: A concise synthesis of berberine and its analogs has been developed using a versatile palladium-catalyzed enolate arylation to form the key isoquinoline core. This modular route allows for the rapid synthesis of various members of the protoberberine family by changing the aryl bromide and ketone coupling partners. nih.gov

Rhodium-Catalyzed C-H Bond Activation: Another powerful method involves a one-pot reaction of substituted benzaldehydes with alkyne-amines, utilizing a rhodium catalyst for C-H activation and annulation. This approach provides a convenient route to generate a library of protoberberine salts with diverse substitution patterns. researchgate.net

Derivatization of Natural Alkaloids

Berberine, an abundant natural product, is a common starting material for the synthesis of various analogs, including N-methylated derivatives. asianpubs.org Its chemical structure allows for a variety of modifications.

Reduction to Tetrahydroberberine: The quaternary iminium ion in berberine must first be reduced to a tertiary amine to allow for N-methylation. A standard procedure involves the reduction of berberine chloride or its derivatives using a reducing agent such as sodium borohydride (NaBH₄) in methanol (B129727) or pyridine to yield the corresponding tetrahydroberberine derivative. mdpi.commdpi.com This reduced intermediate is a crucial precursor for subsequent N-methylation reactions.

Demethylation and Functionalization: Berberine can be converted into key intermediates like berberrubine (B190655). This is often achieved by heating berberine chloride under a high vacuum, which selectively removes the methyl group at the 9-O-position. nih.gov The resulting hydroxyl group in berberrubine serves as a chemical handle for introducing a wide array of functional groups through reactions like etherification or esterification, allowing for the synthesis of diverse analogs. nih.govnih.gov These derivatized compounds can then be reduced and N-methylated to produce the final target molecules.

These derivatization strategies, combined with foundational synthetic routes, provide a robust platform for creating a diverse library of N-methylated berbine structures for further investigation.

Biosynthetic Pathways and Enzymatic Synthesis of Berbine Alkaloids

Elucidation of Isoquinoline (B145761) Alkaloid Biosynthetic Routes

The journey to understanding the biosynthesis of isoquinoline alkaloids, including the specific formation of berbine (B1217896) structures, has been marked by the identification of key precursors and the characterization of the enzymes that catalyze their transformation. nih.govd-nb.infobiocyclopedia.comacs.org

The biosynthesis of isoquinoline alkaloids commences with the amino acid L-tyrosine. nih.govfrontiersin.orgthieme-connect.comkegg.jp Through a series of enzymatic reactions including decarboxylation, ortho-hydroxylation, and deamination, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govd-nb.infobiocyclopedia.com The enzyme tyrosine/DOPA decarboxylase (TYDC) plays a crucial role in this initial stage by converting tyrosine and DOPA to their respective amines. nih.gov These two molecules then undergo a condensation reaction to form the fundamental isoquinoline backbone. nih.govkegg.jpgenome.jp

Following the initial condensation, a series of enzymatic modifications, including methylations and ring formations, lead to the diverse array of isoquinoline alkaloids. frontiersin.orgnih.gov

N-methyltransferases (NMTs) are pivotal in this process, catalyzing the addition of methyl groups to nitrogen atoms within the alkaloid structure. nih.govtdl.orgfrontiersin.org These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govpnas.org For instance, coclaurine (B195748) N-methyltransferase (CNMT) is involved in the methylation of coclaurine to produce N-methylcoclaurine. frontiersin.org Another key enzyme, tetrahydroprotoberberine cis-N-methyltransferase (TNMT), is responsible for the N-methylation of tetrahydroprotoberberine structures. pnas.org The substrate specificity of these NMTs is crucial in directing the biosynthetic pathway towards specific alkaloid end products. pnas.org

The Berberine (B55584) Bridge Enzyme (BBE) is a landmark enzyme in the biosynthesis of protoberberine alkaloids. d-nb.infofrontiersin.orgwikipedia.org This FAD-dependent oxidase catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating the characteristic tetracyclic structure of (S)-scoulerine. d-nb.infoacs.orgfrontiersin.org This reaction is a critical branch point, diverting intermediates into the protoberberine pathway. d-nb.infobiocyclopedia.com BBE is localized in vesicles within the plant cell. biocyclopedia.comnih.gov The suppression or overexpression of the BBE gene has been shown to significantly impact the production of downstream alkaloids. d-nb.infonih.gov

| Enzyme | Function | Substrate(s) | Product(s) |

| Tyrosine/DOPA decarboxylase (TYDC) | Decarboxylation of tyrosine and DOPA. | L-tyrosine, L-DOPA | Tyramine, Dopamine |

| Norcoclaurine synthase (NCS) | Condensation to form the isoquinoline backbone. | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-norcoclaurine |

| Coclaurine N-methyltransferase (CNMT) | N-methylation of coclaurine. | (S)-coclaurine, SAM | (S)-N-methylcoclaurine |

| Berberine Bridge Enzyme (BBE) | Oxidative cyclization to form the protoberberine core. | (S)-reticuline | (S)-scoulerine |

| Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | N-methylation of tetrahydroprotoberberines. | Tetrahydroprotoberberine | cis-N-methyltetrahydroprotoberberine |

Molecular and Genetic Basis of Biosynthesis

The production of berbine alkaloids is controlled by a suite of genes encoding the necessary biosynthetic enzymes. nih.govacs.orgtdl.org The expression of these genes is often tightly regulated, both spatially and temporally, within the plant. nih.gov For example, in Coptis japonica, the genes for berberine biosynthesis are coordinately regulated by specific transcription factors. frontiersin.org The discovery and characterization of these genes, including those for N-methyltransferases and the berberine bridge enzyme, have been fundamental to understanding and manipulating these pathways. acs.orgtdl.orgnih.gov Phylogenetic analyses of methyltransferase genes suggest a monophyletic origin and subsequent gene duplication events have led to the diversity of these enzymes seen in BIA-producing plants. nih.gov

Metabolic Engineering Approaches for Biosynthesis

The elucidation of the genetic and enzymatic basis of berbine alkaloid biosynthesis has opened the door to metabolic engineering, aiming to enhance the production of these valuable compounds. tdl.orgnih.govnih.gov

A promising strategy for the sustainable production of isoquinoline alkaloids is the use of microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govresearchgate.net By introducing the plant biosynthetic genes into these microorganisms, it is possible to reconstruct the entire pathway, enabling the production of alkaloids from simple sugars. nih.govnih.govnisr.or.jp This approach offers several advantages over plant extraction, including faster production times, controlled fermentation conditions, and the potential for higher yields. nih.govresearchgate.net Successful production of (S)-reticuline, a key intermediate, and even the complete biosynthesis of berberine have been demonstrated in engineered yeast. nih.govpnas.org

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the solution-state structure of cis-N-methyl-alpha-berbine, providing detailed insight into the atomic framework and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide the initial data on the chemical environment of the hydrogen and carbon atoms in the molecule. In a representative N-methyltetrahydroprotoberberine analogue, the N-methyl group gives a characteristic singlet in the ¹H NMR spectrum around δH 3.20 ppm, with the corresponding carbon signal appearing in the ¹³C NMR spectrum near δC 50.7 ppm. mdpi.comsemanticscholar.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems, such as the isolated -CH-CH₂- moiety corresponding to the C-13a and C-13 positions. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, definitively assigning the carbon signal for each proton.

The following table summarizes typical NMR data for a cis-N-methyltetrahydroprotoberberine skeleton.

| Atom Position | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) | Key HMBC Correlations |

| N-CH₃ | ~3.20 (s) | ~50.7 | C-6, C-13a |

| H-13a | ~3.80 (d) | ~60.1 | C-1, C-8a, C-13 |

| H-8 | ~4.71 (d), ~4.52 (d) | ~55.2 | C-8a, C-9, C-12a |

| H-6 | ~3.82 (m), ~3.49 (m) | ~51.2 | C-5, C-7, N-CH₃ |

| H-5 | ~3.26 (m) | ~29.0 | C-4a, C-6 |

Note: Data is representative of the cis-N-methyltetrahydroprotoberberine scaffold and may vary slightly based on substitution patterns.

The critical cis-fusion of the B and C rings in the quinolizidine (B1214090) skeleton is unequivocally established using through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques detect protons that are close in space, regardless of their bonding connectivity.

The key diagnostic correlation for the cis-conformation is the Nuclear Overhauser Effect (NOE) observed between the protons of the N-methyl group and the proton at position 13a (H-13a). mdpi.comsemanticscholar.org This spatial proximity is only possible if the N-methyl group and H-13a are on the same face of the quinolizidine system, which defines the cis-fused stereochemistry. Additional NOE correlations, such as between the N-methyl group and axial protons on C-6, can further solidify the conformational assignment. mdpi.comsemanticscholar.org

| Observed NOE Correlation | Structural Implication |

| N-CH₃ ↔ H-13a | Confirms the cis-fusion of the B/C rings. |

| N-CH₃ ↔ H-6 (axial) | Defines the chair-like conformation of the C ring and the axial orientation of the N-methyl substituent. |

| H-1 ↔ H-13a | Confirms the spatial relationship between the A ring and the quinolizidine core. |

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the compound's molecular weight and elemental composition, and its fragmentation behavior offers corroborating structural evidence.

High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is employed to determine the precise mass of the molecular ion. This accurate mass measurement allows for the calculation of a unique elemental formula. For example, a related N-methylated protoberberine alkaloid, Gusanlung E, yielded a molecular ion [M]⁺ at m/z 328.1581 in an HR-ESI-MS experiment. mdpi.com This observed mass corresponds to the calculated mass for the molecular formula C₁₉H₂₂NO₄ (calculated: 328.1549), confirming the elemental composition with high confidence. mdpi.com

| Parameter | Value |

| Ionization Technique | ESI (Electrospray Ionization) |

| Molecular Ion | [M]⁺ |

| Calculated Mass (C₁₉H₂₂NO₄) | 328.1549 |

| Observed Mass | 328.1581 |

| Accuracy (ppm) | < 10 ppm |

Note: Data is for the related compound Gusanlung E as a representative example.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural verification by analyzing the fragmentation patterns of the isolated molecular ion. Tetrahydroprotoberberine alkaloids, including this compound, exhibit characteristic fragmentation pathways upon collision-induced dissociation (CID). oak.go.krresearchgate.net

A principal and diagnostic fragmentation mechanism is the retro-Diels-Alder (RDA) reaction occurring in the C ring. oak.go.krresearchgate.net This process leads to the cleavage of the C-ring, producing characteristic fragment ions that are indicative of the substitution patterns on the A and D rings of the berbine (B1217896) core. The analysis of these daughter ions helps to confirm the core structure and the location of various substituents. oak.go.kr

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR and MS provide a comprehensive picture of the molecule's structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional architecture in the solid state, including its absolute configuration.

X-ray crystal-structure analysis performed on stereoisomers of N-methylated tetrahydroberberine (B1206132) has been used to definitively clarify the dimensional and conformational differences between the cis and trans conformers. oup.com Such an analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the cis-junction of the quinolizidine skeleton. The crystal structure reveals the chair-like conformation of the C-ring and the half-chair conformation of the B-ring, locking the molecule into a specific spatial arrangement. This technique provides the gold standard for confirming the stereochemical assignments made by spectroscopic methods like NOESY. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and UV-Vis spectroscopy provide valuable information regarding the functional groups and electronic conjugation within the this compound molecule.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule reveals the vibrational frequencies of its bonds. For protoberberine alkaloids, the IR spectrum is characterized by specific absorption bands corresponding to the various functional groups present in their tetracyclic structure. In a study of gusanlung E, a protoberberine alkaloid with a B/C-cis ring fusion similar to this compound, characteristic IR absorption bands were observed. mdpi.com These include a broad band for the hydroxyl group (-OH) stretch around 3179 cm⁻¹, C-H stretching vibrations at approximately 3042 cm⁻¹, and a notable absorption at 1617 cm⁻¹ which can be attributed to a carbonyl (C=O) stretching vibration, alongside a band at 1532 cm⁻¹. mdpi.com The presence of aromatic C=C stretching vibrations is typically observed in the 1500-1600 cm⁻¹ region for berberine (B55584) and related compounds. researchgate.net

| Functional Group | Vibrational Mode | Reported Frequency (cm⁻¹) for a cis-Protoberberine Alkaloid mdpi.com |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3179 |

| C-H (Aromatic/Aliphatic) | Stretching | 3042 |

| Carbonyl (C=O) | Stretching | 1617 |

| Aromatic C=C | Stretching | 1532 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Berberine | Not Specified | 230, 266, 350, 430 researchgate.net |

| Gusanlung E (cis-protoberberine) | Methanol (B129727) | 210.0, 287.0 mdpi.com |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Due to the presence of chiral centers, this compound is an optically active molecule. Chiroptical techniques, especially Circular Dichroism (CD) spectroscopy, are powerful for determining the absolute configuration of such stereoisomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. For protoberberine alkaloids, the stereochemistry at the chiral centers, particularly at the B/C ring junction, dictates the sign and magnitude of the Cotton effects.

In the case of gusanlung E, a B/C-cis fused protoberberine, the CD spectrum in methanol showed a strong negative Cotton effect at 239 nm (Δε -9.35) and another weaker negative band at 290 nm (Δε -1.34). mdpi.com This negative Cotton effect was correlated with a 7S, 13aS absolute configuration. mdpi.com It is a well-established principle for tetrahydroprotoberberine alkaloids that the sign of the Cotton effect can be used to assign the absolute configuration. For instance, a negative Cotton effect around 233 nm is indicative of an S configuration at the C-6a position. researchgate.net This demonstrates the utility of CD spectroscopy in unambiguously assigning the stereochemistry of complex alkaloids like this compound.

| Compound | Solvent | CD Data (Δε at λmax in nm) | Assigned Configuration |

|---|---|---|---|

| Gusanlung E (cis-protoberberine) | Methanol | -9.35 (239), -1.34 (290) mdpi.com | 7S, 13aS mdpi.com |

| (-)-Dihydroguattouregidine | Not Specified | Negative Cotton effect at 233 nm researchgate.net | 6a(S) researchgate.net |

| (+)-Dihydroguattescine | Not Specified | Positive Cotton effect at 235 nm researchgate.net | 6a(R) researchgate.net |

An extensive review of scientific literature reveals that specific mechanistic pharmacological and biological research on the compound "this compound" is not available. While this compound and its related structures, such as (S)-cis-N-methylstylopine and (-)-cis-N-methylcanadine, are recognized primarily as intermediates in the biosynthesis of other alkaloids in plants, they have not been the subject of dedicated studies to determine their effects on specific cellular pathways, receptors, or enzymes as outlined in the query. nih.govlookchem.comtandfonline.com

The available research focuses on the enzymatic processes that form these cis-N-methylated compounds and their subsequent conversion into other alkaloids, rather than on their own pharmacological activities. nih.govlookchem.comoup.com For instance, the enzyme (S)-cis-N-methylstylopine 14-hydroxylase (MSH) uses (S)-cis-N-methylstylopine as a substrate to produce protopine. oup.comscholaris.ca

Consequently, there is no published data to populate the requested sections on:

Modulation of cellular signaling pathways (AMPK, MAPK, NF-κB, PI3K/Akt/mTOR).

Interaction with transcriptional regulation and gene expression.

Receptor binding affinities (RXRα, TRPV1, Sigma Receptor 1).

Enzyme inhibition studies (Kinases, PCSK9, Tdp1).

Mechanistic studies in animal models.

Therefore, it is not possible to generate the requested article focusing solely on the specified chemical compound due to the absence of the required scientific research and data.

Mechanistic Pharmacological and Biological Research of Berbine Alkaloids in Vitro and Non Human in Vivo Models

Investigations in Non-Human Biological Systems

Cellular Models for Specific Pathway Analysis (e.g., Cancer Cell Lines, Osteoblast Differentiation)

There is no available scientific literature detailing the use of cis-N-methyl-alpha-berbine in cellular models for the analysis of specific pathways, such as those in cancer cell lines or related to osteoblast differentiation. While numerous studies utilize various cancer cell lines and osteoblast models to investigate the effects of other berbine (B1217896) alkaloids, particularly berberine (B55584), these findings cannot be directly attributed to This compound . Research to determine if This compound has any effect on cell signaling, proliferation, or differentiation in these models has not been published.

Influence on Autophagy and Apoptosis Pathways in Cellular Contexts

An extensive search of scientific databases reveals no studies specifically investigating the influence of This compound on autophagy and apoptosis pathways in any cellular context. The molecular mechanisms governing autophagy and apoptosis are complex, involving numerous signaling proteins and cascades. While research on berberine has shown modulation of these pathways, for instance, through the regulation of Bcl-2 family proteins or Beclin-1, no such mechanistic work has been published for This compound . Consequently, its potential to induce or inhibit these crucial cellular processes remains uncharacterized.

Structure Activity Relationship Sar Studies and Derivative Development

Design and Synthesis of cis-N-methyl-alpha-berbine Analogs

The synthesis of analogs of protoberberine alkaloids, including those with the cis-N-methyl configuration, is a field of active research aimed at overcoming the limitations of natural compounds like berberine (B55584), such as low bioavailability. nih.govscielo.br Synthetic strategies often focus on modifying key positions on the berberine skeleton, primarily C-8, C-9, and C-13, which have been shown to be critical for various biological activities. scielo.brresearchgate.net

Common synthetic approaches include:

Modification of the Dihydroberberine (DHBER) Intermediate : DHBER, the partially reduced form of berberine, serves as a versatile starting material. nih.gov For instance, new arylhydrazono-functionalized DHBERs have been prepared by reacting DHBER with α-bromohydrazones. nih.gov These derivatives can be further reduced to their tetrahydroberberine (B1206132) (THBER) counterparts. nih.gov

Functionalization at C-13 : The C-13 position can be modified through an enamine-7,8-acetonyl intermediate, allowing for the introduction of various functional groups. scielo.br The addition of moieties like phenyl or benzhydryl groups at this position can enhance interactions with cellular targets like nucleic acids. nih.gov

Functionalization at C-9 : Berberine can be readily converted to berberrubine (B190655) by pyrolysis, which exposes the 9-hydroxyl group for further substitution. researchgate.net This allows for the creation of a series of 9-O-substituted derivatives, such as those with substituted benzyl (B1604629) groups, to produce compounds with altered pharmacological profiles, including enhanced antimicrobial activity. researchgate.netscielo.br

Ring Synthesis : For more fundamental alterations, classical isoquinoline (B145761) synthesis methods like the Bischler-Napieralski or Pictet-Spengler cyclizations are employed to build the core structure from simpler starting materials. acs.org Chemoenzymatic approaches, using enzymes like the berberine bridge enzyme (BBE), have also been developed to achieve stereoselective synthesis of specific berbine (B1217896) isomers. acs.org

These synthetic strategies enable the creation of focused libraries of analogs for biological evaluation, allowing for systematic exploration of the structure-activity landscape. nih.gov

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) in berbine alkaloids plays a crucial role in their biological activity. The junction of the B and C rings of the quinolizidine (B1214090) system can exist in either a trans or cis configuration, and this has a marked effect on activity. researchgate.netsibran.ru

The tetrahydroberberine skeleton is flexible, and its trans and cis conformers are in equilibrium. sibran.ru However, the introduction of substituents, particularly on the nitrogen atom (N-methylation), can shift this equilibrium and lock the molecule into a specific conformation. sibran.ru Studies comparing trans- and cis-N-methyl derivatives have demonstrated that tetrahydroberberine itself exists mainly in a trans-conformation. sibran.ru

Research has shown that stereochemical changes at the B/C ring juncture from trans to cis have significant effects on the molecule's pharmacological activity. researchgate.net Furthermore, the stereochemistry of substituents at other positions, such as the methyl group at C-13 (α vs. β), can also influence the biological profile, albeit sometimes to a lesser extent. researchgate.net The stereospecificity extends to interactions with enzymes; for example, tetrahydroprotoberberine N-methyltransferase (TNMT) has been shown to selectively recognize and methylate substrates with the (S)-cis configuration. nih.gov

| Stereochemical Feature | Configuration | Observed Effect | Reference |

|---|---|---|---|

| B/C Ring Juncture | trans to cis | Marked effect on activity. | researchgate.net |

| C-13 Methyl Group | α to β | Slight effect on activity. | researchgate.net |

| Substrate for TNMT Enzyme | (S)-cis | Stereospecifically recognized and N-methylated. | nih.gov |

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the berbine core is a proven strategy to alter and improve pharmacological properties. researchgate.net By systematically adding or changing functional groups at different positions, researchers can tune the molecule's activity towards various biological targets.

Key findings from SAR studies include:

Ring D Modifications : The substitution pattern on the D ring is crucial. A study synthesizing 19 berberine analogs found that two methoxyl groups in an ortho-distribution on this ring conferred good activity for up-regulating the low-density-lipoprotein receptor (LDLR). nih.gov Specifically, an analog with methoxyl groups at both the C-10 and C-11 positions showed increased LDLR up-regulatory activity compared to berberine. nih.gov

C-9 and C-2/C-3 Modifications : In a study aimed at developing retinoid X receptor α (RXRα) activators to inhibit colon cancer, a library of 15 analogs was created. nih.gov The optimal compound, B-12, featured methoxy (B1213986) groups at the C-3 and C-9 positions and lacked the methylenedioxy bridge found in berberine. nih.gov This modification resulted in a more potent RXRα activator with improved bioavailability. nih.gov

C-9 Modifications for Antimicrobial Activity : Introducing substituted benzyl groups at the C-9 position has been shown to produce derivatives with good antimicrobial activity against various pathogenic bacterial and fungal strains. scielo.br

C-9 Modifications for Tdp1 Inhibition : The reaction of berberrubine (demethylated berberine) with sulfochlorides yields 9-O-sulfonates. mdpi.com These derivatives have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme, making them potential candidates for anticancer therapy. mdpi.com

Modifications at C-8, C-12, and C-13 for DNA Binding : Computational studies have shown that the nature and position of substituents at C-8, C-12, and C-13 all affect the free energy of binding to both double-stranded and G-quadruplex DNA. emerginginvestigators.org

| Position(s) of Modification | Substituent(s) | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| C-10, C-11 | ortho-Dimethoxy | Increased LDLR up-regulatory activity. | nih.gov |

| C-3, C-9 (with C-2/C-3 methylenedioxy ring opening) | Dimethoxy | Optimal RXRα activator for colon cancer inhibition. | nih.gov |

| C-9 | Substituted benzyl groups | Enhanced antimicrobial activity. | scielo.br |

| C-9 | Aryl-O-sulfonates | Inhibition of DNA-repair enzyme Tdp1. | mdpi.com |

| C-13 | Phenyl-substituted triazolyls | Improved anticancer activity against breast cancer cells. | scielo.br |

| C-8, C-12, C-13 | Alkyl or aryl groups | Modulated binding affinity for DNA and G-quadruplex DNA. | emerginginvestigators.org |

Development of Chemical Probes and Biological Tools

Chemical probes are small molecules designed to interrogate the function of a specific protein or pathway within a native cellular environment. mskcc.orgicr.ac.uk They are distinct from drugs, as their primary requirement is high selectivity for a specific target to ensure that any observed biological effect can be confidently attributed to that target. icr.ac.uk The berberine scaffold has been successfully optimized to create such probes.

A notable example is the development of di-berberine conjugates as chemical probes for the MexXY-OprM efflux pump in the bacterium Pseudomonas aeruginosa. nih.govbiorxiv.org This pump contributes to antibiotic resistance, and understanding its function is of significant clinical interest. biorxiv.org Starting with berberine, a known but weak inhibitor of the pump, researchers used in-silico screening to design dimeric analogs linked by chains of varying lengths and flexibility. nih.gov

Molecular dynamics simulations of these di-berberine probes bound to the transporter protein revealed key characteristics for effective probing of the efflux pump's function. nih.gov These probes, such as Ber-C3, Ber-pAr, and Ber-C12, which have different linkers, helped to understand substrate selectivity and provided a foundation for developing more potent efflux pump inhibitors. nih.gov This work demonstrates how a natural product scaffold can be rationally modified to create sophisticated tools for investigating complex biological machinery. nih.govbiorxiv.org

Analytical Methodologies for Isolation and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of individual components from a mixture. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like berbine (B1217896) alkaloids. nih.gov The method's precision, selectivity, and sensitivity make it ideal for quantifying these compounds in various samples, including crude plant materials, herbal extracts, and pharmaceutical dosage forms. nih.gov

The separation is typically achieved on a reverse-phase column, most commonly an Inertsil or Primesep C18 column. nih.govsielc.com A gradient elution using a mobile phase composed of an organic solvent (like acetonitrile) and an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) is often employed to achieve optimal separation. nih.govnih.gov The pH of the buffer is a critical parameter, often adjusted to around 2.5-3.0 to ensure the analyte is in a suitable ionic state for retention and peak shape. nih.govsielc.com Detection is commonly performed using a UV detector, with wavelengths set at 220 nm, 266 nm, or 346 nm, where the compounds exhibit strong absorbance. nih.govsielc.comnih.gov The flow rate is generally maintained at 1.0 mL/min. nih.govnih.gov This methodology has been validated for its linearity, precision, and accuracy, demonstrating excellent recovery rates, often between 95% and 98%. nih.gov

Table 1: HPLC Parameters for Berbine Alkaloid Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Stationary Phase | Inertsil C18, Primesep B, Zodiac C18 | nih.govsielc.comnih.gov |

| Mobile Phase | Acetonitrile (B52724) and Potassium Dihydrogen Phosphate Buffer (pH 2.5-3.0) or Ammonium Acetate Buffer | nih.govsielc.comnih.gov |

| Elution Mode | Gradient or Isocratic | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV at 220 nm, 266 nm, or 346 nm | nih.govsielc.comnih.gov |

| Column Temperature | 30 °C | rsc.org |

Thin-Layer Chromatography (TLC) serves as a simple, versatile, and cost-effective method for the qualitative identification and purity assessment of berbine alkaloids. nih.govresearchgate.net It is particularly useful for screening a large number of samples simultaneously. uni-giessen.de The technique typically employs silica (B1680970) gel 60 F254 plates as the stationary phase. uni-giessen.demdpi.com

A variety of mobile phase systems can be used depending on the specific separation required. A common solvent system consists of n-propanol, formic acid, and water in ratios such as 95:1:4 or 90:1:9. nih.gov For High-Performance Thin-Layer Chromatography (HPTLC), more complex gradient systems based on methanol (B129727), dichloromethane, and n-hexane may be used for enhanced resolution. uni-giessen.de After development, the separated spots are visualized under UV light at 254 nm or 366 nm. uni-giessen.de The retention factor (hRf) values, which are characteristic for each compound under specific conditions, are used for identification. For berbine alkaloids, hRf values are typically in the range of 44-49. nih.gov Densitometric scanning can be applied for quantitative analysis. uni-giessen.de

Table 2: TLC Parameters for Berbine Alkaloid Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates, RP-18 plates | nih.govuni-giessen.deacs.org |

| Mobile Phase | n-propanol-formic acid-water (95:1:4 or 90:1:9); Methanol-dichloromethane-n-hexane (gradient) | nih.govuni-giessen.de |

| Detection | UV light at 254 nm and 366 nm | uni-giessen.de |

| hRf Value Range | 44 - 49 | nih.gov |

Gas Chromatography (GC) is generally suitable for analytes that are volatile and thermally stable. Since berbine alkaloids are quaternary ammonium compounds and thus non-volatile, direct analysis by GC is not feasible. oup.com However, GC can be employed for the analysis of volatile derivatives of these compounds. researchgate.net

A crucial step for GC analysis is derivatization, a process that converts the non-volatile alkaloids into more volatile and thermally stable compounds. oup.comgreyhoundchrom.com Methylation is a common derivatization technique, for example, using reagents like (Trimethylsilyl)diazomethane. oup.com This process makes the compounds amenable to vaporization in the GC inlet without decomposition. The analysis is typically performed on a capillary column, such as an HP-5MS. koreascience.kr The oven temperature is programmed to ramp up gradually, for instance, from 50°C to 305°C, to separate the derivatives based on their boiling points and interactions with the stationary phase. koreascience.kr

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for both identifying and quantifying analytes in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for the analysis of berbine alkaloids and their metabolites in biological matrices like plasma. nih.govdoi.orgresearchgate.net These techniques combine the superior separation capabilities of HPLC with the definitive identification power of mass spectrometry. nih.gov

In a typical LC-MS/MS setup, the sample is first separated on a C18 column. doi.org The mobile phase often consists of acetonitrile and an aqueous solution containing an additive like formic acid or ammonium formate (B1220265) to facilitate ionization. doi.orgplos.org Electrospray ionization (ESI) in positive mode is commonly used to generate ions of the analytes. doi.org The mass spectrometer then detects these ions, often in the Multiple Reaction Monitoring (MRM) mode for quantitative studies. doi.orgplos.org This mode offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the target analyte, allowing for quantification even at very low concentrations, such as 1 pg/mL in plasma. doi.org

Table 3: LC-MS/MS Parameters for Berbine Alkaloid Analysis in Plasma

| Parameter | Condition | Source(s) |

|---|---|---|

| Separation Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) | doi.org |

| Mobile Phase | 10 mM ammonium formate/0.1% formic acid in water and Acetonitrile (50:50, v/v) | doi.org |

| Flow Rate | 0.25 mL/min | doi.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive | doi.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | doi.orgplos.org |

| Lower Limit of Quantification | 1 pg/mL | doi.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for identifying unknown volatile and semi-volatile compounds. koreascience.krmdpi.com It has been effectively used to analyze the degradation products of berbine alkaloids or their volatile derivatives. researchgate.net

For analysis, samples are injected into the GC, where they are separated on a capillary column (e.g., HP-5MS). koreascience.kr The column temperature is programmed to increase over time to elute the different components. koreascience.krfrontiersin.org The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. frontiersin.org The resulting mass spectra, which provide a molecular fingerprint of each compound, are compared against spectral libraries for identification. mdpi.com This method is particularly useful for identifying products from thermal or chemical degradation studies, which can help in understanding the stability of the parent compound. researchgate.net

Table 4: GC-MS Parameters for Berbine Alkaloid Derivative/Degradation Product Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Separation Column | HP-5MS capillary column (30m x 250µm i.d., 0.25µm film) | koreascience.kr |

| Carrier Gas | Helium or Nitrogen | koreascience.krmdpi.com |

| Oven Program | Initial temp 50°C, ramped to 305°C | koreascience.kr |

| Ionization Mode | Electron Ionization (EI) at 70 eV | frontiersin.org |

| Application | Identification of degradation products and volatile derivatives | researchgate.netkoreascience.kr |

Spectroscopic Quantification Methods

Spectroscopic methods offer powerful tools for the quantification of chemical compounds based on their interaction with electromagnetic radiation. For cis-N-methyl-alpha-berbine, a protoberberine alkaloid, several spectroscopic techniques can be theoretically applied for its quantification, drawing parallels from the well-established methods for structurally similar alkaloids like berberine (B55584).

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Protoberberine alkaloids typically exhibit characteristic absorption spectra due to their conjugated aromatic systems. For instance, berberine displays distinct absorption maxima around 230 nm, 264 nm, 348 nm, and 431 nm. sielc.com The intensity of the absorption at a specific wavelength is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. This principle allows for the quantitative determination of the analyte. The UV-Vis spectrum of a compound is influenced by the solvent used. researchgate.netresearchgate.net

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. Many protoberberine alkaloids, including berberine, exhibit strong yellow fluorescence under ultraviolet light. ebi.ac.ukebi.ac.uk The intensity of the emitted fluorescence is proportional to the concentration of the analyte, providing a basis for quantification. The fluorescence properties, including emission maxima and quantum yields, are dependent on the solvent environment. researchgate.netresearchgate.net For berberine, the emission maximum is observed in the range of 514-555 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Illustrative Spectroscopic Data for Related Protoberberine Alkaloids

| Compound | UV-Vis λmax (nm) | Fluorescence λem (nm) | Key ¹H NMR Signals (δ, ppm) |

| Berberine | 230, 264, 348, 431 sielc.com | 514-555 researchgate.net | Aromatic protons, Methoxy (B1213986) groups, Methylene groups researchgate.netrsc.org |

| Palmatine (B190311) | Similar to Berberine | Similar to Berberine | Aromatic protons, Methoxy groups, Methylene groups mdpi.com |

| Stephabine | Not specified | Not specified | 3.24 (t, H-5), 3.93-4.00 (s, OCH₃), 4.76 (t, H-6), 6.90-9.14 (s, aromatic H) mdpi.com |

This table presents data for compounds structurally related to this compound to illustrate the general spectroscopic properties of this class of alkaloids. Specific data for this compound is not available in the provided search results.

Bioanalytical Method Development in Biological Matrices (Non-Human)

The quantification of this compound in non-human biological matrices, such as rat plasma, is essential for pharmacokinetic and toxicokinetic studies. The development and validation of a robust bioanalytical method are critical to ensure the accuracy and reliability of the data. europa.eueuropa.eunih.govfda.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and speed. frontiersin.orgmdpi.complos.orgresearchgate.nethmdb.ca

Method Development:

A typical LC-MS/MS method for a protoberberine alkaloid in a biological matrix involves several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). frontiersin.orgplos.orghmdb.ca

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the analyte from other components in the extract. frontiersin.orgmdpi.complos.orglcms.cz The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer containing a modifier like formic acid to improve peak shape and ionization efficiency. frontiersin.orgmdpi.complos.org

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally employed for protoberberine alkaloids. Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. frontiersin.orgmdpi.complos.org

Method Validation:

Once developed, the bioanalytical method must be validated according to international guidelines to ensure its reliability. europa.eueuropa.eunih.govfda.gov Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Illustrative Bioanalytical Method Validation Parameters for a Protoberberine Alkaloid in Rat Plasma

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Extraction Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability (Short-term, Long-term, Freeze-thaw) | Within ±15% of nominal concentration |

This table presents typical validation parameters for bioanalytical methods of protoberberine alkaloids in non-human plasma, based on general guidelines and published studies. europa.eueuropa.eunih.govfda.gov Specific values would need to be established during the validation of a method for this compound.

Computational and in Silico Research on Cis N Methyl Alpha Berbine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its orientation and affinity. While docking studies specifically for cis-N-methyl-alpha-berbine are not detailed in the available literature, research on related protoberberine alkaloids reveals common interaction patterns and key target residues.

Key Findings from Related Compounds:

Target Interaction: Protoberberine alkaloids have been docked against various protein targets, including enzymes implicated in neurodegenerative diseases like Acetylcholinesterase (AChE) and Glycogen Synthase Kinase 3β (GSK-3β). nih.govdergipark.org.tr

Binding Interactions: The primary forces governing the binding of these alkaloids are non-covalent interactions. For berberine (B55584) and palmatine (B190311), π-π stacking interactions with aromatic residues such as Tryptophan (Trp) and Tyrosine (Tyr) are critical. nih.gov Specifically, in AChE, Trp286 and Tyr341 have been identified as key residues for these interactions. nih.gov Hydrogen bonds also play a significant role in stabilizing the ligand-protein complex. nih.govdergipark.org.tr

Stereoselectivity: Structural studies on the enzyme tetrahydroprotoberberine N-methyltransferase (TNMT) with its substrate (S)-cis-N-methylstylopine—a compound structurally related to this compound—show how a mostly hydrophobic, L-shaped pocket recognizes the (S)-cis configuration. nih.gov This demonstrates that protein active sites can be highly selective for a specific stereoisomer, which would be a critical factor in the interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, untested compounds.

While specific QSAR models for this compound or models directly comparing cis and trans berbine (B1217896) isomers were not identified in the reviewed literature, QSAR has been applied to other berberine derivatives to predict activities such as hypolipidemic effects. nih.gov These models typically use molecular descriptors (e.g., constitutional, topological, quantum-chemical) to correlate with biological endpoints, yielding models with high statistical robustness for training and test sets. nih.gov The development of a QSAR model inclusive of this compound would require synthesizing and testing a series of related cis-isomers to generate the necessary activity data.

Predictive Modeling of Biological Activities and Targets

In the absence of experimental data, computational tools can predict the likely biological activities and protein targets of a novel compound based on its structure. Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a molecule's structure and compare it to databases of known bioactive compounds to forecast its pharmacological profile. clinmedkaz.org

For new piperidine (B6355638) derivatives, a class of nitrogen-containing heterocycles like berbines, such in silico predictions have suggested a wide range of potential applications, including effects on enzymes, receptors, and ion channels, with potential uses in treating central nervous system diseases or as antimicrobial agents. clinmedkaz.org A similar predictive analysis for this compound could elucidate its most probable biological functions and guide future experimental validation. However, specific published predictions for this compound are not currently available.

Dynamics Simulations for Conformational Flexibility and Binding

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a dynamic view of a ligand's behavior within a protein's binding site. MD simulations can assess the stability of binding poses predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding.

Applications in Protoberberine Research:

Binding Stability: MD simulations performed on protoberberine alkaloids like berberine and palmatine docked into AChE have been used to evaluate the stability of their binding modes. nih.gov These simulations can show whether a ligand remains stably in the binding pocket or moves away from the catalytic site over the simulation time. nih.gov

Conformational Insights: The flexibility of the alkaloid's core structure and its substituents is important for fitting into narrow binding gorges of enzymes. nih.gov MD simulations can explore the accessible conformations of this compound, which is crucial given that the cis configuration imposes a distinct three-dimensional shape compared to its trans counterpart.

Interaction Energy: These simulations allow for the calculation of interaction energies, confirming the importance of specific interactions like π-π stacking and hydrogen bonds throughout the simulation. nih.gov

Future Research Directions and Emerging Paradigms in Berbine Alkaloid Research

Exploration of Novel Synthetic Pathways

The complex, multi-ring structure of berbine (B1217896) alkaloids presents a considerable challenge for chemical synthesis. Historically, the focus has been on the synthesis of the more common protoberberine scaffold. However, the demand for stereochemically pure compounds, such as cis-N-methyl-alpha-berbine, is driving the exploration of more sophisticated and efficient synthetic routes. A key challenge lies in controlling the stereochemistry at multiple chiral centers, including the nitrogen atom in N-methylated derivatives.

Recent advancements are moving towards chemoenzymatic approaches, which combine the precision of biological catalysts with the versatility of chemical reactions. For instance, the use of stereoselective Pictet-Spenglerase enzymes can establish the core tetrahydroprotoberberine scaffold with a specific stereochemistry. nih.gov This can be followed by regioselective methylation using catechol O-methyltransferases and subsequent chemical transformations to yield specific methylated analogs. nih.gov Such hybrid strategies allow for the construction of complex molecular architectures with high selectivity, minimizing the need for cumbersome purification of intermediates. nih.gov

Furthermore, research is ongoing to develop novel catalytic systems for key bond-forming reactions. Asymmetric Pictet-Spengler reactions using novel catalysts are being explored to create enantioenriched tetrahydroisoquinolines, which are crucial precursors for berbine alkaloids. researchgate.net The development of methods that allow for the introduction of methyl groups with stereocontrol is also a critical area of investigation. nih.gov These innovative synthetic strategies are essential for producing not only naturally occurring berbine alkaloids but also novel analogs with potentially enhanced biological activities.

Deeper Mechanistic Insights at the Molecular Level

Understanding how berbine alkaloids exert their effects at a molecular level is crucial for their development as therapeutic agents. While much of the mechanistic work has focused on berberine (B55584), these findings provide a strong foundation for investigating this compound. The permanent positive charge of the quaternary ammonium (B1175870) in N-methylated berbines likely influences their molecular interactions and cellular uptake compared to their tertiary amine precursors.

A significant area of research is the interaction of berbine alkaloids with nucleic acids. Berberine itself is known to interact with DNA, and structural modifications can enhance this binding affinity. emerginginvestigators.org The planar structure of the berbine core allows it to intercalate between DNA base pairs, potentially interfering with replication and transcription. researchgate.net Future studies on this compound will likely explore how the N-methyl group and its specific stereochemistry affect the mode and strength of DNA binding.

Beyond DNA, berbine alkaloids are known to interact with a variety of protein targets. For example, berberine has been shown to bind to and activate retinoid X receptor α (RXRα), a nuclear receptor that plays a role in regulating gene expression. nih.gov This interaction can modulate signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer. nih.gov Other key cellular targets include AMP-activated protein kinase (AMPK) and the mTOR signaling pathway, which are central regulators of metabolism. researchgate.netconsensus.app Research into this compound will need to investigate its binding affinity and functional effects on these and other potential protein targets to elucidate its unique mechanistic profile.

The stereochemistry of the N-methyl group is expected to play a critical role in these interactions. The "cis" configuration will orient the methyl group in a specific direction relative to the rest of the molecule, which could lead to more selective binding to target proteins or nucleic acid structures. Understanding the molecular basis for this stereoselective recognition is a key future research direction. researchgate.net

Application of Advanced Biotechnological Tools in Biosynthesis

The biosynthesis of cis-N-methylated berbine alkaloids in plants is a complex process involving a series of enzymatic reactions. A pivotal step is the stereoselective N-methylation of the tetrahydroprotoberberine core, which is catalyzed by the enzyme S-Adenosyl-l-methionine:tetrahydroprotoberberine cis-N-methyltransferase (TNMT). nih.govmcmaster.ca The characterization of this enzyme has opened the door to using advanced biotechnological tools to produce these compounds in a more controlled and sustainable manner.

Metabolic engineering in both plant and microbial systems offers a promising alternative to the extraction of these alkaloids from natural sources. By introducing the genes for the entire biosynthetic pathway into a host organism like Escherichia coli or Saccharomyces cerevisiae, it is possible to create "cell factories" for the production of specific berbine alkaloids. nih.gov This approach allows for the optimization of yields and the production of specific stereoisomers by using enzymes with known stereoselectivity, such as TNMT.

The TNMT enzyme itself is a subject of intense study. Research has focused on its substrate specificity, revealing that it can N-methylate a range of protoberberine alkaloids, including stylopine, canadine, and tetrahydropalmatine, to their corresponding cis-N-methylated derivatives. nih.gov Structural studies of TNMT have provided insights into the molecular basis of its stereoselective substrate recognition, which is crucial for the rational engineering of the enzyme to accept new substrates or to alter its catalytic properties. researchgate.netnih.gov

Future biotechnological applications will likely involve the use of synthetic biology principles to design and construct novel biosynthetic pathways. This could include combining enzymes from different plant species to produce novel berbine alkaloid derivatives. Furthermore, the optimization of fermentation conditions and the development of efficient downstream processing methods will be essential for the large-scale biotechnological production of this compound and other valuable berbine alkaloids.

Development of Targeted Analogs for Specific Biological Systems

The development of targeted analogs of natural products is a cornerstone of modern drug discovery. By systematically modifying the chemical structure of a lead compound, it is possible to enhance its potency, selectivity, and pharmacokinetic properties. In the context of this compound, the development of targeted analogs will be guided by a growing understanding of its structure-activity relationships (SAR).

SAR studies on the broader class of berberine derivatives have shown that modifications at various positions on the protoberberine scaffold can have a significant impact on biological activity. nih.gov For example, the introduction of different functional groups can alter the compound's ability to bind to specific biological targets, such as DNA G-quadruplexes or protein kinases. emerginginvestigators.org The synthesis of analogs with substitutions at positions 13 has been shown to improve the antiproliferative activity of berberine and palmatine (B190311) in cancer cell lines. nih.gov

For this compound, the quaternary nitrogen atom is a key feature that can be leveraged in the design of targeted analogs. The permanent positive charge can be used to direct the molecule to specific biological compartments or to enhance its interaction with negatively charged targets. The "cis" stereochemistry of the N-methyl group provides a fixed spatial orientation that can be exploited to achieve high selectivity for a particular receptor or enzyme.

Future research in this area will involve the rational design and synthesis of libraries of this compound analogs with diverse structural modifications. These analogs will then be screened against a panel of biological targets to identify compounds with improved activity and selectivity for specific diseases, such as cancer or metabolic disorders. nih.gov This iterative process of design, synthesis, and biological evaluation is essential for the development of novel therapeutic agents based on the berbine alkaloid scaffold.

Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Proteomics, Transcriptomics in relevant models)

The advent of "omics" technologies has revolutionized the study of complex biological systems. By providing a global view of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), these approaches can offer a comprehensive understanding of the cellular response to a bioactive compound. The integration of multi-omics data is an emerging paradigm in berbine alkaloid research that holds great promise for elucidating the multifaceted mechanisms of action of compounds like this compound.

Transcriptomic studies in plants that produce berbine alkaloids have been instrumental in identifying the genes involved in their biosynthesis. nih.gov By comparing the transcriptomes of different tissues or species, researchers can pinpoint the specific enzymes responsible for each step of the biosynthetic pathway. nih.gov This information is invaluable for metabolic engineering efforts aimed at producing these compounds in heterologous systems. Transcriptomics can also be used in model organisms or cell lines to understand how berbine alkaloids alter gene expression profiles to exert their biological effects. frontiersin.org

Proteomic analyses can identify the protein targets of berbine alkaloids and reveal how these compounds affect cellular proteomes. For example, proteomic studies of berberine-treated cancer cells have identified changes in the expression of proteins involved in protein folding, redox regulation, and cell signaling. nih.gov Similar studies with this compound could reveal its specific protein interaction network and shed light on its unique mechanisms of action.

Metabolomic approaches can provide a snapshot of the metabolic state of a cell or organism and how it is altered by treatment with a berbine alkaloid. Studies on berberine have shown that it can modulate the gut microbiome and alter the metabolism of bile acids, which has implications for its effects on metabolic diseases. frontiersin.org

The true power of multi-omics lies in the integration of these different data types. nih.govnih.govresearchgate.net By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the cellular pathways and networks that are modulated by this compound. This systems-level understanding is essential for predicting the compound's effects, identifying biomarkers of response, and developing personalized therapeutic strategies. researchgate.net

Q & A

Q. How can researchers integrate omics data to elucidate the mechanism of action of cis-N-methyl-α-berbine?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets via pathway enrichment analysis (e.g., Gene Ontology, KEGG). Use network pharmacology tools (Cytoscape) to identify hub targets. Validate findings with CRISPR/Cas9 knockout models or siRNA silencing .

Tables for Reference

Table 1 : Key Analytical Parameters for cis-N-Methyl-α-Berbine

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC (C18 column, 254 nm) | ≥98% |

| Melting Point | DSC | 215–218°C |

| Specific Rotation | Polarimetry (589 nm, 20°C) | +34.5° to +36.0° |

Table 2 : Common Pitfalls in Pharmacological Studies

| Pitfall | Mitigation Strategy | Evidence Source |

|---|---|---|

| Solvent interference | Use DMSO ≤0.1% (v/v) | |

| Batch variability | Certificate of Analysis (CoA) | |

| Off-target effects | Counter-screening assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.